Cas no 39169-92-1 (4-(N-Methylacetamido)benzene-1-sulfonyl Chloride)
4-(N-Methylacetamido)benzene-1-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(Acetyl-methyl-amino)-benzenesulfonyl chloride
- 4-[acetyl(methyl)amino]benzenesulfonyl chloride
- 4-(N-acetyl-N-methylamino)benzenesulfonyl chloride
- 4-(N-methylacetamido)benzene-1-sulfonyl chloride
- 4-(N-Methylacetamido)benzenesulfonyl chloride
- AC1L6JJR
- AC1Q6YM1
- AG-K-89753
- AR-1F9799
- CTK4I1023
- N-acetyl-N-methyl-sulfanilyl chloride
- N-Acetyl-N-methyl-sulfanilylchlorid
- N-Methyl-p-acetamidobenzol-sulfonylchlorid
- NSC159468
- DB-218501
- SCHEMBL3067655
- 4-(N-METHYLACETAMIDO)BENZENE-1-SULFONYLCHLORIDE
- CS-0147274
- A824438
- E85647
- AKOS000732351
- FJXBSNLZPGJSAT-UHFFFAOYSA-N
- NS-03621
- 39169-92-1
- 4-(N-acetyl-N-methylamino) benzenesulfonyl chloride
- EN300-91596
- NSC-159468
- MFCD10037346
- DTXSID50303634
- 4-(N-Methylacetamido)benzene-1-sulfonyl Chloride
-
- MDL: MFCD10037346
- Inchi: 1S/C9H10ClNO3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3
- InChI Key: FJXBSNLZPGJSAT-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)N(C(C)=O)C)(=O)=O
Computed Properties
- Exact Mass: 247.0071
- Monoisotopic Mass: 247.0069920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 62.8Ų
Experimental Properties
- PSA: 54.45
- LogP: 2.67760
4-(N-Methylacetamido)benzene-1-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M103670-10mg |
4-(N-Methylacetamido)benzene-1-sulfonyl Chloride |
39169-92-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M103670-50mg |
4-(N-Methylacetamido)benzene-1-sulfonyl Chloride |
39169-92-1 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M103670-100mg |
4-(N-Methylacetamido)benzene-1-sulfonyl Chloride |
39169-92-1 | 100mg |
$ 230.00 | 2022-06-04 | ||
| Enamine | EN300-91596-0.05g |
4-(N-methylacetamido)benzene-1-sulfonyl chloride |
39169-92-1 | 95% | 0.05g |
$91.0 | 2023-02-11 | |
| Enamine | EN300-91596-0.1g |
4-(N-methylacetamido)benzene-1-sulfonyl chloride |
39169-92-1 | 95% | 0.1g |
$136.0 | 2023-02-11 | |
| Enamine | EN300-91596-0.25g |
4-(N-methylacetamido)benzene-1-sulfonyl chloride |
39169-92-1 | 95% | 0.25g |
$194.0 | 2023-02-11 | |
| Enamine | EN300-91596-0.5g |
4-(N-methylacetamido)benzene-1-sulfonyl chloride |
39169-92-1 | 95% | 0.5g |
$363.0 | 2023-02-11 | |
| Enamine | EN300-91596-1.0g |
4-(N-methylacetamido)benzene-1-sulfonyl chloride |
39169-92-1 | 95% | 1.0g |
$485.0 | 2023-02-11 | |
| Enamine | EN300-91596-2.5g |
4-(N-methylacetamido)benzene-1-sulfonyl chloride |
39169-92-1 | 95% | 2.5g |
$949.0 | 2023-02-11 | |
| Enamine | EN300-91596-5.0g |
4-(N-methylacetamido)benzene-1-sulfonyl chloride |
39169-92-1 | 95% | 5.0g |
$1406.0 | 2023-02-11 |
4-(N-Methylacetamido)benzene-1-sulfonyl Chloride Suppliers
4-(N-Methylacetamido)benzene-1-sulfonyl Chloride Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 4-(N-Methylacetamido)benzene-1-sulfonyl Chloride
4-(N-Methylacetamido)benzene-1-sulfonyl Chloride (CAS No. 39169-92-1): A Comprehensive Overview
4-(N-Methylacetamido)benzene-1-sulfonyl chloride (CAS No. 39169-92-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-methylacetamide benzene sulfonyl chloride, is characterized by its unique chemical structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.
The chemical structure of 4-(N-Methylacetamido)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group at the para position and an N-methylacetamido group. The sulfonyl chloride functional group is highly reactive, enabling it to participate in a wide range of chemical reactions, such as nucleophilic substitution and condensation reactions. This reactivity makes it an essential building block in the synthesis of sulfonamides, which are widely used in the development of antibiotics and other therapeutic agents.
Recent advancements in the field of medicinal chemistry have highlighted the importance of 4-(N-Methylacetamido)benzene-1-sulfonyl chloride in the design and synthesis of novel drug candidates. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the development of potent inhibitors for specific enzymes involved in cancer progression. The ability to fine-tune the chemical properties of these inhibitors through structural modifications has shown promising results in preclinical studies, demonstrating enhanced selectivity and reduced toxicity compared to existing drugs.
In addition to its applications in pharmaceutical research, 4-(N-Methylacetamido)benzene-1-sulfonyl chloride has also found utility in the synthesis of functional materials. Researchers at the University of California, Berkeley, have utilized this compound to develop novel polymers with improved mechanical properties and thermal stability. These polymers have potential applications in various industries, including electronics, coatings, and adhesives.
The synthesis of 4-(N-Methylacetamido)benzene-1-sulfonyl chloride typically involves a multi-step process that begins with the reaction of 4-aminobenzenesulfonyl chloride with acetyl chloride to form 4-acetamidobenzenesulfonyl chloride. Subsequent methylation using methyl iodide or dimethyl sulfate yields the desired product. The purity and yield of this compound can be optimized by carefully controlling reaction conditions such as temperature, solvent choice, and catalyst selection.
The safety and handling of 4-(N-Methylacetamido)benzene-1-sulfonyl chloride are critical considerations for researchers working with this compound. As with many sulfonyl chlorides, it is important to handle this material under inert conditions to prevent hydrolysis and other side reactions. Proper personal protective equipment (PPE) should be worn at all times, and appropriate ventilation should be ensured to minimize exposure risks.
In conclusion, 4-(N-Methylacetamido)benzene-1-sulfonyl chloride (CAS No. 39169-92-1) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique chemical properties make it an invaluable tool for chemists and researchers seeking to develop innovative solutions to complex problems. As ongoing research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow even further.
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